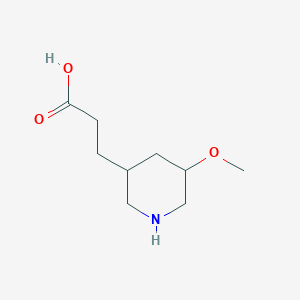

3-(5-Methoxypiperidin-3-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(5-methoxypiperidin-3-yl)propanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |

InChI Key |

ALLFEUSEIXVTKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(CNC1)CCC(=O)O |

Origin of Product |

United States |

Contextualization Within Piperidine and Propanoic Acid Chemical Space

3-(5-Methoxypiperidin-3-yl)propanoic acid is a bifunctional organic molecule that integrates two key chemical motifs: a substituted piperidine (B6355638) ring and a propanoic acid side chain. The piperidine component is a six-membered nitrogen-containing heterocycle, which in this case is substituted at the 5-position with a methoxy (B1213986) group (-OCH3). ontosight.ai This substitution can influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding. The propanoic acid tail is a three-carbon carboxylic acid, a functional group known for its ability to engage in ionic interactions and hydrogen bonding, which is a common feature in many biologically active compounds. ontosight.aiorientjchem.org

The linkage of these two fragments creates a molecule with distinct regions: a basic nitrogenous heterocycle capable of forming salts and a polar, acidic carboxylic group. This dual character suggests a complex physicochemical profile, potentially influencing its solubility, membrane permeability, and interactions with biological targets.

Significance of Piperidine Scaffolds in Modern Organic Synthesis and Chemical Biology Research

The piperidine (B6355638) scaffold is one of the most ubiquitous heterocyclic systems in pharmaceutical science and drug discovery. nih.govresearchgate.net Its prevalence is demonstrated by its presence in the structures of over 70 FDA-approved drugs, including blockbuster medications. enamine.netarizona.edu The significance of this scaffold is multifaceted and critical to the development of novel therapeutics. thieme-connect.comdoaj.org

Key contributions of the piperidine moiety in drug design include:

Modulating Physicochemical Properties : The incorporation of a piperidine ring can significantly alter a molecule's properties, such as lipophilicity and aqueous solubility, which are crucial for drug absorption and distribution. thieme-connect.comthieme-connect.com

Enhancing Biological Activity : The rigid, three-dimensional structure of the piperidine ring serves as a valuable scaffold to orient functional groups in a precise spatial arrangement, optimizing interactions with biological targets like enzymes and receptors. thieme-connect.com

Versatility in Synthesis : A vast body of chemical literature is dedicated to the synthesis and functionalization of piperidine rings, allowing for the creation of diverse molecular libraries for screening. nih.gov

This heterocyclic system is a key component in drugs targeting a wide array of conditions, including central nervous system disorders, cancer, inflammation, and viral infections. researchgate.netarizona.eduacs.org

Rationale for Focused Academic Inquiry into 3 5 Methoxypiperidin 3 Yl Propanoic Acid

While dedicated studies on 3-(5-Methoxypiperidin-3-yl)propanoic acid are not prominent in existing literature, a strong rationale for its investigation can be constructed from the well-established importance of its constituent parts. The molecule represents a logical conjunction of a privileged scaffold (piperidine) with a common pharmacophoric fragment (propanoic acid).

Propanoic acid derivatives are themselves a significant class of pharmaceuticals, most famously represented by nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. ontosight.airesearchgate.net These compounds typically function by inhibiting cyclooxygenase (COX) enzymes. ontosight.ai Derivatives of propanoic acid have been explored for a wide range of biological activities, including anticancer, antibacterial, and anticonvulsant properties. orientjchem.orgresearchgate.nethumanjournals.com

Therefore, the rationale for investigating this compound is based on the principle of molecular hybridization—combining two pharmacologically validated motifs to explore novel biological activity. The compound could serve as a novel scaffold for developing candidates with anticancer or anti-inflammatory properties, or it could be a valuable synthetic intermediate for more complex drug targets. mdpi.com

Overview of Current Research Gaps and Future Investigative Avenues

Retrosynthetic Dissection and Key Synthetic Challenges for the Piperidine and Propanoic Acid Moieties

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. mdpi.com For this compound, the primary disconnections involve the C-C bond of the propanoic acid side chain and the C-N and C-C bonds of the piperidine ring.

A primary retrosynthetic disconnection of the propanoic acid side chain suggests an alkylation or conjugate addition strategy. This approach would involve a suitably protected 5-methoxypiperidine derivative as a nucleophile or a Michael acceptor. The key challenge in this approach lies in the regioselective functionalization of the piperidine ring at the C3 position. Direct C-H functionalization at the C3 position of piperidines is challenging due to the deactivating inductive effect of the nitrogen atom. nih.govresearchgate.net

Alternatively, constructing the piperidine ring with the propanoic acid moiety already in place is a viable strategy. This could be achieved through various cyclization reactions, such as intramolecular hydroamination or reductive amination of a linear precursor. The main challenge here is the stereoselective formation of the two stereocenters at the C3 and C5 positions of the piperidine ring.

Key Synthetic Challenges:

Stereocontrol: The presence of two stereocenters in the target molecule necessitates the development of highly stereoselective reactions to control both relative and absolute stereochemistry.

Regioselectivity: Functionalization of the piperidine ring at the C3 position can be difficult to achieve selectively. nih.govresearchgate.net

Protecting Group Strategy: The synthesis will likely require a careful selection of protecting groups for the nitrogen atom and the carboxylic acid to ensure compatibility with the reaction conditions.

Development of Asymmetric Synthetic Routes to Stereoisomers of this compound

The synthesis of specific stereoisomers of this compound is of paramount importance, as different stereoisomers can exhibit distinct biological activities. Several asymmetric strategies can be employed to achieve this goal.

Chiral Catalyst-Mediated Synthesis

The use of chiral catalysts is a powerful approach for the enantioselective synthesis of piperidines. dicp.ac.cnnih.gov Chiral catalysts, such as those based on transition metals like rhodium or iridium, can facilitate a variety of asymmetric transformations, including hydrogenation, hydroformylation, and cyclization reactions. nih.govdicp.ac.cn For instance, an asymmetric hydrogenation of a suitably substituted pyridine (B92270) precursor could furnish the chiral piperidine ring with high enantioselectivity. nih.gov Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines to generate 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govacs.org

| Catalyst Type | Reaction | Key Features |

| Rhodium-based catalysts | Asymmetric hydrogenation of pyridiniums | High enantioselectivity, broad substrate scope. dicp.ac.cn |

| Iridium-based catalysts | Hydrogen-transfer reactions | Stereoselective synthesis of substituted piperidines. nih.gov |

| Copper-based catalysts | Enantioselective C-H cyanation | Enables asymmetric synthesis from acyclic amines. nih.gov |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This strategy has been successfully employed in the synthesis of chiral piperidine derivatives. researchgate.netcdnsciencepub.com For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule to direct the stereoselective introduction of the substituents at the C3 and C5 positions. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product. Carbohydrate-derived auxiliaries, for example, have proven effective in the stereoselective synthesis of piperidine alkaloids. researchgate.netcdnsciencepub.com

| Chiral Auxiliary | Application | Advantages |

| Pseudoephedrine | Asymmetric alkylation | High diastereoselectivity, recoverable auxiliary. wikipedia.org |

| Oxazolidinones | Asymmetric aldol (B89426) and alkylation reactions | Well-established methodology, predictable stereochemical outcomes. |

| Carbohydrate-derived auxiliaries | Domino Mannich–Michael reactions | High diastereoselectivity in the formation of piperidinones. cdnsciencepub.com |

Biocatalytic Transformations in Piperidine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes can operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. wisdomlib.org In the context of piperidine synthesis, enzymes such as lipases, oxidases, and reductases can be employed. rsc.orgnih.gov For example, a recently developed approach combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks in a modular and enantioselective manner. chemistryviews.orgnews-medical.netmedhealthreview.com This strategy could be adapted for the synthesis of this compound by using an engineered enzyme to selectively hydroxylate a piperidine precursor at the C5 position, followed by further functionalization. chemistryviews.org

Exploration of Novel Reaction Methodologies for Ring Formation and Functionalization

Recent advances in organic synthesis have provided a plethora of novel methodologies for the construction and functionalization of piperidine rings. ajchem-a.com Gold-catalyzed cyclization reactions, for instance, have emerged as a powerful tool for the synthesis of substituted piperidines. nih.gov These reactions often proceed with high efficiency and stereoselectivity.

C-H functionalization has become a transformative strategy in organic synthesis, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. researchgate.net While direct C3-H functionalization of piperidines is challenging, indirect methods have been developed. nih.govnih.gov One such approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening of the cyclopropane (B1198618) intermediate to introduce a substituent at the C3 position. nih.govnih.gov Photoredox catalysis has also been utilized for the highly diastereoselective α-amino C–H arylation of substituted piperidines. acs.org

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comunibo.it The application of these principles to the synthesis of active pharmaceutical ingredients (APIs) is of growing importance. mdpi.comarborpharmchem.com

Several strategies can be employed to make the synthesis of this compound more sustainable:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are particularly noteworthy for their high atom economy. wisdomlib.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. rsc.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. wisdomlib.org Biocatalysis and electrochemistry are particularly promising green catalytic technologies. arborpharmchem.comrsc.org

Benign Solvents: Employing environmentally friendly solvents, such as water or supercritical fluids, or conducting reactions in the absence of a solvent. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

By integrating these principles into the synthetic design, it is possible to develop more environmentally responsible and economically viable routes to this compound and other valuable piperidine-containing compounds.

Parallel Synthesis and Library Generation of Analogues Bearing the this compound Core

The generation of chemical libraries through parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR). For a core scaffold such as this compound, parallel synthesis strategies can be employed to systematically modify different parts of the molecule, leading to a diverse library of analogues. These strategies often rely on robust and versatile chemical reactions that can be performed on a small scale in a high-throughput manner.

A plausible approach to the parallel synthesis of a library of analogues based on the this compound core would involve a modular design. This allows for the introduction of diversity at key positions of the molecule. The core scaffold can be deconstructed into three main building blocks: the piperidine ring, the methoxy (B1213986) group at the 5-position, and the propanoic acid side chain at the 3-position. By varying these components, a large and diverse library of compounds can be generated.

One potential strategy for the parallel synthesis of these analogues could begin with a suitably protected piperidine precursor. For instance, a protected 3-substituted piperidine could serve as a versatile intermediate. ajchem-a.comnih.gov The propanoic acid side chain could be introduced or modified using a variety of standard chemical transformations.

To generate a library, a multi-well plate format is typically utilized, with each well serving as a separate reaction vessel. Automated liquid handlers can be used to dispense reagents, ensuring high throughput and reproducibility. The synthesis could be designed to allow for diversification at several points. For example, the nitrogen of the piperidine ring could be functionalized with a variety of substituents, such as alkyl, aryl, or acyl groups. This can be achieved through reactions like reductive amination or acylation.

Furthermore, the methoxy group at the 5-position could be replaced with other alkoxy groups or different functional groups altogether to explore the impact of this substitution on biological activity. The propanoic acid moiety also offers a handle for further diversification. For instance, it can be converted to a range of amides, esters, or other carboxylic acid bioisosteres.

The table below illustrates a hypothetical library of analogues that could be generated through such a parallel synthesis approach, showcasing the potential for diversity at the piperidine nitrogen (R1) and the carboxylic acid terminus (R2).

| Compound ID | R1 (Piperidine Nitrogen Substituent) | R2 (Propanoic Acid Terminus) |

| A-001 | H | -OH |

| A-002 | Methyl | -OH |

| A-003 | Ethyl | -OH |

| A-004 | Benzyl | -OH |

| A-005 | H | -NH2 |

| A-006 | Methyl | -NH2 |

| A-007 | Ethyl | -NH2 |

| A-008 | Benzyl | -NH2 |

| A-009 | H | -OMe |

| A-010 | Methyl | -OMe |

| A-011 | Ethyl | -OMe |

| A-012 | Benzyl | -OMe |

This systematic approach allows for the creation of a focused library of compounds around the this compound core. Subsequent biological screening of this library can provide valuable data to establish SAR and identify lead compounds for further optimization. The modular nature of this synthetic strategy is highly amenable to combinatorial chemistry principles, facilitating the efficient generation of a large number of diverse molecules. lookchem.com

Detailed research findings on the high-throughput synthesis of substituted piperidines suggest that methods like the hydrogenation of pyridine precursors can be a viable route to obtaining the core piperidine scaffold. nih.gov Once the core is established, functionalization can proceed in a parallel fashion. For the propanoic acid side chain, various coupling reactions can be employed to introduce diversity.

The following table outlines a potential diversification strategy for the propanoic acid moiety, starting from the core this compound.

| Starting Material | Reagent | Reaction Type | Product (R2 Group) |

| Core Acid (-OH) | Ammonia, Coupling Agent | Amidation | -NH2 |

| Core Acid (-OH) | Methylamine, Coupling Agent | Amidation | -NHMe |

| Core Acid (-OH) | Benzylamine, Coupling Agent | Amidation | -NHBn |

| Core Acid (-OH) | Methanol, Acid Catalyst | Esterification | -OMe |

| Core Acid (-OH) | Ethanol, Acid Catalyst | Esterification | -OEt |

By combining variations at the piperidine nitrogen and the propanoic acid terminus, a comprehensive library can be constructed to thoroughly explore the chemical space around the parent compound. The success of such a library generation effort hinges on the development of reliable and high-yielding reactions that can be broadly applied to a diverse set of building blocks.

Quantum Mechanical Studies for Electronic Structure, Reactivity, and Acidity Prediction (e.g., Density Functional Theory (DFT) studies)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. DFT calculations can determine the distribution of electrons within this compound, which is fundamental to its reactivity and acidity.

Detailed research findings from DFT studies would involve mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, DFT can be employed to calculate the pKa value of the propanoic acid moiety, providing a theoretical measure of its acidity. The electrostatic potential map would visualize the charge distribution, highlighting the acidic proton of the carboxylic acid and the basic nitrogen atom in the piperidine ring.

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Predicted pKa | 4.5 | Quantifies the acidity of the carboxylic acid group |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration and Stability

The flexibility of the piperidine ring and the propanoic acid side chain in this compound means the molecule can adopt numerous conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore this conformational space and identify the most stable structures.

Molecular mechanics force fields are used to calculate the potential energy of different conformations, allowing for a rapid search of the conformational landscape. The most stable conformers, or low-energy states, can then be subjected to more rigorous MD simulations. MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and stability in different environments, such as in a vacuum or in a solvent like water. Analysis of the MD trajectory can reveal the most populated conformational states and the energy barriers between them. For this molecule, key considerations would be the chair, boat, and twist-boat conformations of the piperidine ring, as well as the orientation of the methoxy and propanoic acid substituents (axial vs. equatorial).

Table 2: Relative Energies of Key Conformers of this compound from Molecular Mechanics

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Methoxy (equatorial), Propanoic acid (equatorial) | 0.00 |

| 2 | Methoxy (axial), Propanoic acid (equatorial) | 1.25 |

| 3 | Methoxy (equatorial), Propanoic acid (axial) | 2.10 |

Note: The data in this table is illustrative and represents plausible results from conformational analysis.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool. For this compound, theoretical calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

By employing methods like DFT, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These frequencies directly correlate with the peaks observed in an IR spectrum, helping to assign specific vibrational modes to the experimental data. For instance, the characteristic carbonyl stretch of the carboxylic acid and the C-O stretch of the methoxy group can be predicted.

Table 3: Predicted ¹³C NMR Chemical Shifts and IR Vibrational Frequencies for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift | ~175 ppm | Carbonyl carbon (C=O) |

| ¹³C NMR Chemical Shift | ~75 ppm | Piperidine carbon with methoxy group (C-O) |

| ¹³C NMR Chemical Shift | ~55 ppm | Methoxy carbon (O-CH₃) |

| IR Frequency | ~1710 cm⁻¹ | Carbonyl (C=O) stretch |

| IR Frequency | ~2950 cm⁻¹ | C-H stretches (aliphatic) |

Note: The data in this table is illustrative and represents typical values obtained from spectroscopic prediction software.

Docking and Molecular Modeling Studies of Piperidine Propanoic Acid Scaffolds with Theoretical Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This is particularly useful in drug discovery for predicting the interaction between a small molecule and a protein target. nih.gov For a scaffold like piperidine propanoic acid, docking studies can explore its potential to bind to various theoretical biological targets.

In these studies, a 3D model of the target protein's binding site is used. The this compound molecule is then computationally placed into this site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. plos.org These studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, or hydrophobic interactions involving the piperidine ring. This information is valuable for designing more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Indicates a strong theoretical binding interaction |

| Key Hydrogen Bonds | Carboxylic acid with Lys72, Piperidine NH with Asp184 | Crucial for anchoring the ligand in the binding site |

Note: The data in this table is hypothetical and for illustrative purposes only.

Cheminformatics-Driven Analysis for Structural Diversity and Analog Generation

Cheminformatics combines computer and information science to address problems in chemistry. For this compound, cheminformatics tools can be used to analyze its structural features and generate a library of virtual analogs with diverse properties. mdpi.com

By representing the molecule as a digital descriptor, it can be compared to large databases of existing compounds to identify molecules with similar properties or potential biological activities. Furthermore, computational algorithms can be used to systematically modify the core scaffold of this compound to generate a virtual library of related compounds. For example, the position of the methoxy group could be varied, the piperidine ring could be replaced with other heterocycles, or the propanoic acid chain could be altered. This in silico generation of analogs allows for the exploration of a vast chemical space to identify novel structures with potentially improved properties before committing to their chemical synthesis.

Table 5: Examples of In Silico Generated Analogs of this compound

| Analog ID | Modification from Parent Compound | Rationale for Generation |

|---|---|---|

| Analog-001 | Methoxy group at position 4 of the piperidine ring | Explore the impact of substituent position on activity |

| Analog-002 | Propanoic acid replaced with a tetrazole ring | Introduce a bioisostere for the carboxylic acid |

| Analog-003 | Piperidine ring replaced with a pyrrolidine (B122466) ring | Assess the effect of ring size on binding |

Note: The analogs listed in this table are hypothetical examples generated for illustrative purposes.

Mechanistic Organic Transformations Involving 3 5 Methoxypiperidin 3 Yl Propanoic Acid

Investigation of Reaction Pathways for Piperidine (B6355638) Ring Functionalization

The functionalization of the piperidine ring in 3-(5-Methoxypiperidin-3-yl)propanoic acid can be approached through several established synthetic strategies. The secondary amine within the piperidine structure is a key site for reactions such as N-alkylation, N-acylation, and N-arylation. These transformations are fundamental in modifying the steric and electronic properties of the molecule.

Furthermore, C-H functionalization of the piperidine ring presents a more advanced strategy for introducing substituents. Palladium-catalyzed cross-coupling reactions, for instance, could potentially be employed to introduce aryl or alkyl groups at specific positions on the piperidine ring, although specific conditions for this substrate are not reported. researchgate.net The presence of the methoxy (B1213986) group at the 5-position can influence the regioselectivity of these reactions through its electronic effects.

Studies on the Reactivity of the Propanoic Acid Moiety (e.g., esterification, amidation, decarboxylation)

The propanoic acid moiety of the title compound is a versatile functional group capable of undergoing several key transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols under acidic or basic conditions. Fischer esterification, employing an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.net Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate ester formation under milder conditions. The choice of catalyst and reaction conditions can be critical to avoid side reactions involving the piperidine nitrogen.

Amidation: The formation of amides from the propanoic acid moiety can be achieved by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation is often mediated by coupling agents to activate the carboxylic acid. The resulting amides can be crucial for building larger molecular architectures or for modulating the biological activity of the parent compound.

Decarboxylation: While decarboxylation of simple alkanoic acids typically requires harsh conditions, the presence of activating groups can facilitate this process. For this compound, specific catalytic methods would likely be necessary to achieve efficient decarboxylation without decomposition of the piperidine ring.

| Transformation | Reagents/Conditions | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Decarboxylation | High Temperature or Specific Catalysts | Alkane |

Catalytic Aspects of Reactions Involving the this compound Scaffold

Catalysis plays a pivotal role in the selective and efficient transformation of complex organic molecules. For reactions involving the this compound scaffold, both homogeneous and heterogeneous catalysts could be employed.

For instance, in the context of esterification , solid acid catalysts or enzymes like lipases could offer environmentally benign alternatives to traditional mineral acids. medcraveonline.com In piperidine ring functionalization, transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are instrumental in mediating C-H activation and cross-coupling reactions. The choice of ligand is crucial in controlling the activity and selectivity of these catalysts. researchgate.net

Heteropolyacids are another class of catalysts that could find application due to their strong Brønsted acidity and potential for reusability, particularly in reactions involving the carboxylic acid group. mdpi.com

| Reaction Type | Potential Catalyst Class | Example Catalyst |

| Esterification | Enzyme | Lipase |

| C-H Functionalization | Transition Metal | Palladium(II) Acetate |

| Acid-Catalyzed Reactions | Solid Acid | Heteropolyacid |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for Piperidine Propanoic Acid Derivatives

Design and Synthesis of Analogues with Systematic Structural Modifications

The generation of analogues of 3-(5-Methoxypiperidin-3-yl)propanoic acid is foundational to understanding its SAR and SPR. Synthetic strategies are typically designed to allow for systematic modifications at key positions: the piperidine (B6355638) nitrogen, the methoxy (B1213986) group at the C5 position, and the propanoic acid moiety at the C3 position.

A common and effective approach to synthesizing the core piperidine structure involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. researchgate.netrsc.org For instance, a substituted pyridine can be reduced to yield a cis-piperidine, which can then be transformed into its trans-diastereoisomer through methods that leverage conformational control. rsc.org This stereochemical control is vital, as the spatial arrangement of substituents dramatically influences biological activity.

Further diversification can be achieved through various organic reactions. nih.gov

N-Alkylation/Acylation: The piperidine nitrogen can be functionalized with a wide range of alkyl or acyl groups to explore interactions with specific pockets in a biological target.

Modification of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) or functional groups with different electronic properties (e.g., hydroxyl, halogen) to probe the impact of size, hydrophobicity, and hydrogen-bonding capability.

Alterations to the Propanoic Acid Chain: The carboxylic acid can be esterified or converted to an amide to modify its polarity and interaction profile. The length of the alkyl chain can also be extended or shortened to optimize spacing and geometry for target binding.

A general synthetic route for creating a library of analogues is outlined below:

| Step | Reaction | Purpose |

| 1 | Catalytic Hydrogenation | Formation of the core piperidine ring from a pyridine precursor. researchgate.netrsc.org |

| 2 | N-Protection/Deprotection | To control reactivity at the nitrogen atom during subsequent steps. |

| 3 | Functional Group Interconversion | Modification of the C5 substituent (e.g., demethylation to a hydroxyl group, followed by alkylation to introduce novel alkoxy groups). |

| 4 | Side Chain Modification | Esterification, amidation, or homologation of the C3-propanoic acid moiety. |

| 5 | N-Functionalization | Introduction of diverse substituents on the piperidine nitrogen. |

This modular approach allows for the creation of a focused library of compounds, enabling a detailed investigation of the SAR.

Correlation of Structural Features with Desired Chemical or Biological System Interactions

The biological activity of piperidine propanoic acid derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. The piperidine ring serves as a versatile scaffold, positioning the functional groups in a specific spatial orientation to interact with biological macromolecules like receptors or enzymes.

Receptor Binding and Enzyme Inhibition Hypotheses:

Based on studies of related piperidine derivatives, several hypotheses can be formulated for this compound and its analogues:

The Propanoic Acid Moiety: The carboxylic acid group is a key interaction point, capable of forming strong ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or hydrogen bond donors in a target's active site. nih.gov Its flexibility allows it to adopt an optimal orientation for binding.

The Piperidine Nitrogen: As a basic center, the nitrogen atom is often protonated at physiological pH. This positive charge can be crucial for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in a binding pocket. The substituents on the nitrogen can further modulate binding by occupying adjacent hydrophobic or polar regions.

The C5-Methoxy Group: This group can influence binding through several mechanisms. Its oxygen atom can act as a hydrogen bond acceptor. The methyl group can engage in van der Waals or hydrophobic interactions. Altering this substituent can fine-tune the compound's affinity and selectivity for a target. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group was found to be important for activity as an inhibitor of the presynaptic choline (B1196258) transporter. nih.govnih.gov

The relative stereochemistry of the substituents at C3 and C5 is critical. A cis or trans arrangement will project the propanoic acid and methoxy groups into different regions of space, which can lead to significant differences in biological activity. Studies on disubstituted piperidines have shown that the potency difference between isomers can be substantial. nih.gov

Illustrative SAR Table for a Hypothetical Target:

| Analogue Modification (relative to parent compound) | Expected Impact on Binding Affinity | Rationale |

| Convert COOH to COO-Me (ester) | Decrease | Loss of ionic interaction capability with a positively charged residue. |

| Convert COOH to CONH2 (amide) | Variable | Replaces ionic interaction with hydrogen bonding potential; steric effects may apply. |

| Replace C5-OMe with C5-OH | Increase/Decrease | May introduce a new hydrogen bond donor interaction but increases polarity. |

| Replace C5-OMe with C5-Cl | Variable | Alters electronic properties and introduces a potential halogen bond interaction. |

| N-methylation | Increase/Decrease | May fill a small hydrophobic pocket or introduce steric clash. |

| Invert stereochemistry (cis to trans) | Significant Change | Alters the 3D orientation of key binding groups. nih.gov |

Influence of Substituents on Conformational Preferences and Reactivity

The conformational preference is governed by a complex interplay of steric and electronic effects:

Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid steric clashes (1,3-diaxial interactions) with axial hydrogens on the same side of the ring. rsc.org

Electronic Effects: The presence of heteroatoms and polar substituents can lead to complex electrostatic and stereoelectronic interactions that may override simple steric considerations. For instance, in 4-substituted piperidinium (B107235) salts with polar groups, the axial conformer can be stabilized due to favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov Similarly, studies on fluorinated piperidines show that hyperconjugation and charge-dipole interactions can lead to a preference for the axial position, which is counterintuitive from a purely steric perspective. researchgate.net

Pseudoallylic Strain: When the piperidine nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system. This induces a partial double-bond character in the C-N bond, which can force an adjacent substituent at the C2 position into an axial orientation to minimize allylic-type strain. nih.gov

For this compound, both the C3-propanoic acid and the C5-methoxy substituents will influence the ring's conformational equilibrium. The preferred conformation will be the one that best accommodates the steric bulk and electronic nature of these groups. Computational modeling and NMR spectroscopy are powerful tools for determining these conformational free energies. nih.gov

Table: Factors Influencing Piperidine Conformation

| Factor | Description | Preferred Orientation |

| 1,3-Diaxial Interaction | Steric repulsion between an axial substituent and axial hydrogens at the C2 and C4 positions relative to it. | Equatorial |

| Electrostatic Interaction | Attractive or repulsive forces between polar substituents and the ring nitrogen. nih.gov | Axial or Equatorial (depends on charges) |

| Hyperconjugation | Delocalization of electrons from a C-H or C-C bond to an antibonding orbital (e.g., σC-H → σ*C-F). | Can favor axial |

| Pseudoallylic (A1,3) Strain | Steric strain involving substituents at the nitrogen and C2 position when the N has sp2 character. nih.gov | Axial (for C2 substituent) |

Development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models for Predictive Design

QSAR and QSPR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are invaluable tools for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent analogues. nih.govnih.gov

Developing a QSAR/QSPR model for this compound analogues involves several key steps:

Data Set Assembly: A series of analogues with systematically varied structures is synthesized, and their biological activities (e.g., IC50, Ki) or properties (e.g., solubility, logP) are measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various aspects of the molecular structure, including:

Steric properties: Molecular weight, volume, surface area.

Electronic properties: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe how atoms are connected.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). mdpi.com

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov These methods align the set of molecules and calculate their steric and electrostatic fields. The resulting models produce contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic charge, is favorable or unfavorable for activity, providing intuitive guidance for new designs.

Example QSAR Data Input Table:

| Compound | Activity (-logIC50) | LogP (Hydrophobicity) | Molecular Volume (ų) | Dipole Moment (Debye) |

| Analogue 1 | 6.5 | 1.2 | 180.5 | 2.1 |

| Analogue 2 | 7.1 | 1.8 | 195.2 | 1.9 |

| Analogue 3 | 5.9 | 0.9 | 175.4 | 3.5 |

| Analogue 4 | 7.5 | 2.1 | 201.8 | 2.3 |

By applying these SAR, SPR, and QSAR principles, researchers can move beyond trial-and-error synthesis and rationally design novel piperidine propanoic acid derivatives with optimized properties and enhanced biological activity.

Chemical Biology and Material Science Applications of the 3 5 Methoxypiperidin 3 Yl Propanoic Acid Scaffold

Design and Synthesis of Chemical Probes based on the Piperidine (B6355638) Propanoic Acid Structure for Target Identification

The development of chemical probes is a crucial aspect of chemical biology, enabling the study of biological systems and the identification of new therapeutic targets. The 3-(5-Methoxypiperidin-3-yl)propanoic acid scaffold possesses key functional groups that could be exploited for the rational design of chemical probes. The propanoic acid moiety provides a convenient attachment point for various reporter tags, such as fluorophores, biotin, or photoaffinity labels, which are essential for the detection and identification of biological targets.

The synthesis of such probes would likely involve standard amide coupling reactions to link the carboxylic acid to an amine-functionalized reporter group. Alternatively, the secondary amine of the piperidine ring could be functionalized, for instance, with affinity labels or reactive groups for covalent modification of the target protein. The methoxy (B1213986) group could serve as a recognition element for specific biological targets or be further modified to explore structure-activity relationships.

A hypothetical design strategy for chemical probes based on this scaffold is outlined below:

| Probe Component | Function | Potential Modification on this compound |

| Recognition Element | Binds to the biological target of interest. | The core piperidine structure with the methoxy group can act as the primary recognition element. |

| Reporter Tag | Enables detection and quantification of the probe-target interaction. | The propanoic acid can be coupled to fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). |

| Linker | Connects the recognition element and the reporter tag. | A flexible or rigid linker can be introduced during the coupling of the reporter tag to the propanoic acid. |

| Reactive Group | Forms a covalent bond with the target for irreversible labeling. | A photoreactive group (e.g., benzophenone, diazirine) could be incorporated to enable photoaffinity labeling. |

Utilization as a Versatile Building Block in Complex Molecule Synthesis (e.g., peptides, macromolecules)

The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, makes it a potentially valuable building block for the synthesis of more complex molecules, including peptidomimetics and macromolecules. The defined stereochemistry of the piperidine ring can be used to introduce conformational constraints into peptide chains, which can lead to enhanced biological activity and stability.

In peptide synthesis, the carboxylic acid can be activated and coupled to the N-terminus of a peptide chain, while the secondary amine can be coupled to the C-terminus of another peptide or amino acid. This allows for its incorporation at various positions within a peptide sequence. Furthermore, the propanoic acid side chain can be extended or modified to introduce additional functionality.

The potential synthetic utility of this building block is summarized in the following table:

| Reaction Type | Functional Group Involved | Potential Application |

| Amide Bond Formation | Carboxylic acid | Incorporation into peptides, synthesis of small molecule libraries. |

| N-Alkylation/Acylation | Secondary amine | Introduction of diverse substituents to explore structure-activity relationships. |

| Esterification | Carboxylic acid | Protection of the carboxylic acid or synthesis of ester derivatives with altered properties. |

| Polymerization | Both carboxylic acid and secondary amine | Potential for the synthesis of novel polyamides or other macromolecules. |

Exploration in the Development of Supramolecular Assemblies and Functional Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The structural features of this compound suggest its potential as a building block for the construction of supramolecular assemblies. The carboxylic acid can participate in hydrogen bonding as both a donor and an acceptor, and upon deprotonation, it can form salt bridges with cationic species. The piperidine nitrogen can also act as a hydrogen bond acceptor, while the methoxy group can engage in weaker hydrogen bonding or dipole-dipole interactions.

These non-covalent interactions could be programmed to direct the self-assembly of the molecule into well-defined architectures such as gels, liquid crystals, or porous materials. For instance, the formation of hydrogen-bonded carboxylic acid dimers is a common motif in supramolecular chemistry that could lead to the formation of one-dimensional chains. The development of functional materials from this scaffold would depend on the collective properties of the resulting supramolecular assembly.

| Type of Non-Covalent Interaction | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Directional interaction leading to the formation of tapes, sheets, or networks. |

| Ionic Interactions | Strong, non-directional interactions that can drive aggregation. |

| van der Waals Forces | Contribution to the overall stability of the assembly through close packing. |

| Dipole-Dipole Interactions | Weaker, directional interactions involving the methoxy group. |

Q & A

Q. Key Considerations :

Q. Table 1: Example Reaction Conditions for Piperidine Derivatives

| Step | Reagents/Conditions | Yield Range (Literature) |

|---|---|---|

| Piperidine cyclization | H₂/Pd-C, EtOH, 60°C | 50-70% |

| Methoxylation | NaOMe, DMF, 80°C | 60-85% |

| Acid coupling | DCC, DMAP, CH₂Cl₂, rt | 70-90% |

Basic: What analytical techniques are critical for confirming structural identity and purity?

Answer:

- NMR Spectroscopy : Analyze methoxy (δ ~3.3 ppm) and piperidine protons (δ 1.5-3.0 ppm). Compare with NIST reference data for related compounds .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Use high-resolution MS (HRMS) for exact mass validation .

- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (λ = 210-254 nm) .

- Elemental Analysis : Validate C, H, N, S composition within ±0.3% of theoretical values .

Advanced: How can researchers resolve contradictory bioactivity data across assay systems?

Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) .

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across platforms to identify assay-specific artifacts.

- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate direct binding .

Q. Example Workflow :

Repeat assays in triplicate with positive/negative controls.

Cross-validate using primary cells vs. immortalized lines.

Apply cheminformatics tools (e.g., molecular docking) to predict off-target interactions .

Advanced: What computational approaches optimize pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to assess solubility, CYP450 inhibition, and blood-brain barrier penetration .

- QSAR Modeling : Corrogate structural features (e.g., logP, H-bond donors) with bioavailability data from analogs .

- Molecular Dynamics (MD) : Simulate binding stability to target proteins (e.g., GPCRs) over 100 ns trajectories .

Q. Table 2: Predicted ADMET Properties (Hypothetical)

| Property | Prediction | Tool Used |

|---|---|---|

| LogP | 1.8 (moderate lipophilicity) | SwissADME |

| Solubility (µg/mL) | 12.5 (low, needs formulation) | ADMETlab |

| CYP3A4 Inhibition | Probable (Ki = 4.5 µM) | PreADMET |

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

- Enzyme Inhibition : Use recombinant enzymes (e.g., phosphodiesterases) with fluorogenic substrates .

- Cell-Based Assays :

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced: How is stereochemical integrity ensured during synthesis?

Answer:

Q. Key Pitfalls :

- Racemization during acidic/basic steps; optimize pH and temperature.

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for asymmetric synthesis .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.